5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-7-2-1-5(3-8(7)12)9-6(4-15)10(13)16-14-9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRKSRWVKRCLQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2C=O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+3] Cycloaddition of Nitrile Oxides with Alkynes
The most widely reported method involves a regioselective [2+3] cycloaddition between in-situ-generated nitrile oxides and terminal alkynes. This approach exploits the electron-deficient nature of nitrile oxides to form the oxazole core. For 5-chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde, the reaction proceeds as follows:
-
Nitrile Oxide Generation :
Chlorinated phenylhydroxamoyl chloride reacts with a base (e.g., triethylamine) to form the corresponding nitrile oxide intermediate. -
Cycloaddition :
The nitrile oxide reacts with a propiolaldehyde derivative under inert conditions, yielding the 3,5-disubstituted isoxazole skeleton. Microwave-assisted conditions (100–120°C, 30 min) enhance reaction efficiency, achieving yields of 78–85%.
Key Advantages :
-
High regioselectivity (>95% for 3,5-substitution)
-
Compatibility with diverse alkyne substrates
Metal-Free Cycloaddition Using DBU
A catalyst-free variant employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote cycloaddition between nitrile oxides and alkynes. This method eliminates metal contaminants, critical for pharmaceutical applications.
Conditions :
-
Solvent: Dichloromethane
-
Temperature: 25°C (room temperature)
-
Yield: 70–75%
Vilsmeier-Haack Formylation
Aldehyde Group Introduction
The Vilsmeier-Haack reaction introduces the aldehyde group at the 4-position of preformed 5-chloro-3-(3,4-dichlorophenyl)isoxazole. This two-step process involves:
-
Chlorination :
The 4-methyl group of a precursor isoxazole is chlorinated using SOCl₂/PCl₅, forming 4-chloromethyl intermediate. -
Oxidation :
The chloromethyl group undergoes oxidation with CrO₃ in acetic acid, yielding the aldehyde functionality.
Optimization Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 hours |
| Temperature | 60–70°C |
| Yield | 65–70% |
Ultrasound-Assisted Synthesis
Green Chemistry Approach
Ultrasound irradiation (40 kHz) accelerates the cyclocondensation of β-diketones with hydroxylamine hydrochloride, forming the isoxazole ring without catalysts. This method reduces reaction time from hours to minutes while maintaining yields of 80–88%.
Case Study :
-
Substrate: 3,4-dichlorophenyl-substituted β-diketone
-
Solvent: Ethanol/H₂O (3:1)
-
Ultrasound Duration: 20 min
-
Yield: 82%
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:
| Parameter | Value |
|---|---|
| Residence Time | 5–7 min |
| Temperature | 130°C |
| Pressure | 3 bar |
| Annual Capacity | 10–15 metric tons |
Advantages :
-
Consistent product quality (purity >98%)
-
Reduced solvent waste vs. batch processes
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| [2+3] Cycloaddition | 78–85 | 95–97 | High | Moderate |
| Vilsmeier-Haack | 65–70 | 90–92 | Medium | High (CrO₃ use) |
| Ultrasound-Assisted | 80–88 | 96–98 | High | Low |
| Continuous Flow | 85–90 | 98–99 | Very High | Low |
Reaction Mechanism Insights
Cycloaddition Regioselectivity
Density functional theory (DFT) calculations confirm that the nitrile oxide's LUMO interacts preferentially with the alkyne's HOMO at the terminal carbon, directing substitution to the 5-position. Steric effects from the 3,4-dichlorophenyl group further stabilize the 3,5-disubstituted product.
Aldehyde Stability Considerations
The electron-withdrawing chloro groups adjacent to the aldehyde minimize keto-enol tautomerization, ensuring product stability during storage.
Challenges and Mitigation Strategies
-
Byproduct Formation :
Dichlorinated side products may arise during chlorination steps. Recrystallization from hexane/ethyl acetate (4:1) removes impurities effectively. -
Catalyst Deactivation :
In metal-catalyzed methods, ligand poisoning by chloride ions occurs. Switching to DBU or ultrasound methods circumvents this issue.
Recent Advances (2020–2025)
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: 5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carboxylic acid.
Reduction: 5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following compounds share the 1,2-oxazole or related heterocyclic backbone but differ in substituents, leading to variations in physicochemical and biological properties:
*IC₅₀ value from a structurally related indazole derivative with retained 3,4-dichlorophenyl group .
†Estimated based on molecular formula.
Key Observations:
Lipophilicity and Solubility :
- The 3,4-dichlorophenyl group in the target compound increases LogP (>5), reducing water solubility compared to the furan-substituted analog (LogP ~3.2) .
- The trifluoromethyl group in the pyrazole derivative further balances lipophilicity but retains poor solubility due to the sulfanyl substituent .
Biological Activity :
- The 3,4-dichlorophenyl group is critical for high inhibitory activity (IC₅₀ ~0.007 µM in related compounds) but exacerbates solubility challenges .
- Substitution with furan (a less lipophilic heterocycle) may improve solubility but sacrifices target affinity .
Synthetic Flexibility: Modifications at the 5-position (e.g., amino groups in indazole intermediates) retain activity while enabling solubility optimization .
Research Findings and Practical Implications
- Pharmaceutical Applications : The target compound’s high potency makes it a lead candidate for enzyme inhibition, though formulation strategies (e.g., prodrugs or solubilizing agents) are needed to address poor bioavailability .
- Industrial Use : Its ≥97% purity ensures reliability in chemical synthesis and quality control processes .
- Comparative Limitations :
Biological Activity
5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde (CAS No. 1188051-42-4) is a synthetic organic compound notable for its unique oxazole ring structure and potential biological activities. This compound has attracted interest in medicinal chemistry due to its possible applications in treating various diseases, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structural properties, and findings from relevant studies.
Chemical Structure and Properties
- Molecular Formula : C10H4Cl3NO2
- Molecular Weight : 276.5 g/mol
- Functional Groups : The compound features an oxazole ring, a carbaldehyde group, and multiple chlorine substituents that may influence its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The aldehyde functionality allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function. This interaction can lead to inhibition or activation of specific biochemical pathways.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Case Study : A derivative with structural similarities demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
- Mechanism : The presence of halogen substituents may enhance the lipophilicity of the compound, facilitating membrane penetration and subsequent antimicrobial action.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Lines Tested : The compound was tested against various cancer cell lines, including:
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
- Human acute monocytic leukemia (U-937)
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.38 | Induction of apoptosis via p53 activation |
| MEL-8 | 12.50 | Inhibition of cell proliferation |
| U-937 | 15.00 | Activation of caspase pathways |
Cytotoxicity and Apoptosis Induction
The compound has shown promising results in inducing apoptosis in cancer cells:
- Flow Cytometry Analysis : Demonstrated that treatment with the compound resulted in increased levels of apoptotic markers.
- Western Blot Analysis : Revealed upregulation of p53 and cleavage of caspase-3 in treated cells.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, comparisons with structurally related compounds were made:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde | Contains fluorine instead of dichlorophenyl | Moderate cytotoxicity |
| 5-Chloro-3-(3-bromophenyl)-1,2-oxazole-4-carbaldehyde | Bromine substitution affects reactivity | Lower activity |
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde, and what are the key intermediates involved?
The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole ring followed by functionalization of the carbaldehyde group. Chlorinated benzaldehydes or fluorinated analogs (e.g., 3,4-dichlorophenyl precursors) are often used as starting materials. Key intermediates include halogenated oxazole precursors, which undergo regioselective substitution to introduce the dichlorophenyl group. Purification via column chromatography or recrystallization is critical to isolate the final product .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structure?
- NMR Spectroscopy : H and C NMR are used to verify the aldehyde proton (~9-10 ppm) and aromatic/oxazole ring signals.
- X-ray Crystallography : Single-crystal X-ray diffraction (employing SHELX software for refinement) resolves the spatial arrangement of chlorine substituents and the oxazole-carbaldehyde backbone .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 275.61 g/mol) and fragmentation patterns .
Q. What are the primary challenges in achieving high purity during synthesis, and what purification methods are recommended?
Challenges include controlling regioselectivity during oxazole ring formation and minimizing byproducts from halogenated intermediates. Techniques like flash chromatography (using silica gel with gradient elution) or recrystallization (in ethanol/water mixtures) improve purity. Monitoring via TLC or HPLC ensures reaction progression .
Advanced Questions
Q. How do the electron-withdrawing effects of chlorine substituents influence the oxazole ring’s reactivity?
The dual chlorine atoms on the phenyl ring increase the electron-deficient nature of the oxazole ring, enhancing electrophilic substitution reactivity. This can be validated using:
Q. What strategies resolve contradictions in reported solubility data for halogenated oxazole derivatives?
Systematic solubility assays under controlled conditions (e.g., varying solvents, pH, and temperature) are recommended. Use Hansen solubility parameters and compare with structurally similar compounds (e.g., 3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid) to identify trends .
Q. How can SHELX be optimized for refining crystal structures of halogenated oxazole derivatives with twinning or disorder?
SHELXL’s TWIN and PART commands address twinning, while ISOR restraints manage anisotropic displacement parameters for chlorine atoms. High-resolution data (≤1.0 Å) and iterative refinement cycles improve model accuracy .
Q. What role does the dichlorophenyl moiety play in pharmacokinetic properties, and how can this be assessed?
The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability. In vitro assays include:
Q. How can regioselectivity challenges in oxazole ring synthesis be addressed using modern catalytic approaches?
Transition-metal catalysts (e.g., Pd/Cu systems) enable selective C–H functionalization. Microwave-assisted synthesis reduces side reactions by accelerating kinetics. Solvent effects (e.g., DMF vs. THF) also modulate regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
